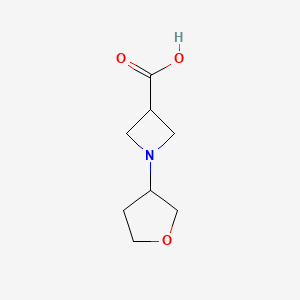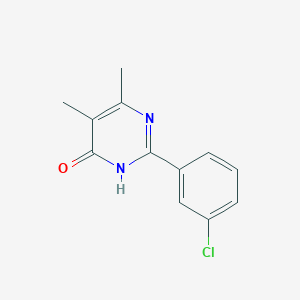![molecular formula C17H19N5S2 B3003178 2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-27-6](/img/structure/B3003178.png)
2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine" is a chemical entity that appears to be related to a class of compounds that have been studied for various properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of various intermediates such as ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with amidines and thiourea, as seen in the synthesis of new 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines . The process may involve multiple steps, including the use of different catalysts and reaction conditions to achieve the desired substitution patterns on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction methods . These studies provide detailed information on the geometry, vibrational assignments, and molecular orbital energies. For instance, the single crystal structure of a related compound crystallizes in the monoclinic system with a specific space group . Such detailed structural analysis is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a phenylsulfonyl group in some thienopyrimidine derivatives has been associated with potent HIV-1 replication inhibition . The sulfur atoms in these compounds may also participate in various chemical transformations, such as oxidation to sulfoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using computational methods like Density Functional Theory (DFT). These studies can predict properties such as ionization potential, electron affinity, electronegativity, global chemical hardness, and softness . Additionally, the HOMO-LUMO gap obtained from UV-Visible spectroscopy and TD-DFT approach can give insights into the electronic properties and potential reactivity of the compound . The molecular electrostatic potential maps can also indicate regions of electron density, which are important for understanding how the compound might interact with other molecules .
Case Studies
While the provided papers do not mention specific case studies involving the exact compound , they do provide insights into the biological activities of structurally related compounds. For instance, some derivatives have been evaluated for their binding affinity to serotonin 5-HT6 receptors, demonstrating significant selectivity and potency . Another study identified thienopyrimidine derivatives as novel HIV-1 replication inhibitors, highlighting the potential therapeutic applications of these compounds .
将来の方向性
The future directions for research on “2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” and other 1,2,4-triazole derivatives could involve further exploration of their biological activities, including their anticancer properties . Additionally, further studies could be conducted to understand their mechanism of action and improve their pharmacokinetics, pharmacological, and toxicological properties .
特性
IUPAC Name |
2-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-3-13(2)24-17-21-20-15(12-23-16-18-10-7-11-19-16)22(17)14-8-5-4-6-9-14/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBYUUDYWQMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

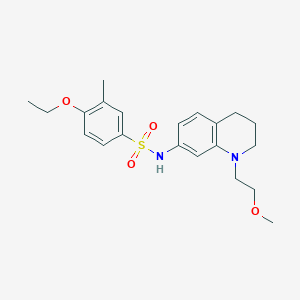
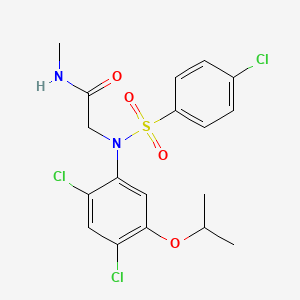
![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
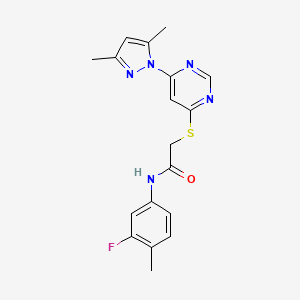
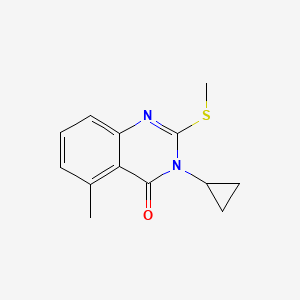
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B3003105.png)
![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3003108.png)
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B3003109.png)
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
